molecular formula C24H23N5O4 B6484369 ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate CAS No. 895000-81-4

ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate

Cat. No.: B6484369
CAS No.: 895000-81-4
M. Wt: 445.5 g/mol
InChI Key: BWGFQDPZAMGEOE-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a pyrazolo-pyrimidine derivative characterized by a fused heterocyclic core (pyrazolo[3,4-d]pyrimidine) substituted with a 2,4-dimethylphenyl group at the 1-position and an acetamido-benzoate ester moiety at the 5-position. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies, as inferred from analogous pyrazolo-pyrimidine derivatives .

Properties

IUPAC Name

ethyl 2-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-4-33-24(32)17-7-5-6-8-19(17)27-21(30)13-28-14-25-22-18(23(28)31)12-26-29(22)20-10-9-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGFQDPZAMGEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name / Class Core Structure Key Substituents Synthesis Method Notable Properties/Data
Ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl; acetamido-benzoate ester Likely Suzuki coupling or amide bond formation (analogous to ) No explicit data in literature
6-(2-Amino-6-substituted-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives Benzo[b][1,4]oxazin-3(4H)-one Substituted phenylpyrimidine; methyl group Cs₂CO₃-mediated coupling in DMF High yields (~75–85%); characterized via NMR
5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles 1,2,4-Oxadiazole Pyrimidinone; aryl groups Three-component cycloaddition with TMSCl Moderate yields (~50–60%)
1-[(Furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea Pyrazolo[3,4-d]pyrimidine Furan-methyl urea; acetyl group Not specified (commercial availability noted in ) Mol. weight: 210.26; Enamine catalog entry
4-Amino-1-(1-(chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives Pyrazolo[3,4-d]pyrimidine Chromenone; boronic acid coupling Suzuki-Miyaura coupling MP: 228–230°C; Mass: 579.1 (M⁺+1)

Core Heterocyclic Modifications

  • Pyrazolo[3,4-d]pyrimidine vs.
  • Substituent Effects: The 2,4-dimethylphenyl group in the target compound contrasts with the substituted phenylpyrimidine moieties in ’s derivatives.

Physicochemical and Functional Data

  • While the target compound lacks explicit data, analogs like the chromenone-pyrazolo-pyrimidine derivative () exhibit high melting points (228–230°C) and stable mass spectra, suggesting thermal stability .
  • Commercial analogs () highlight the importance of acetyl-urea side chains in modulating solubility and bioavailability, though the benzoate ester in the target compound may confer different pharmacokinetic profiles .

Research Implications and Gaps

  • Biological Activity: Pyrazolo-pyrimidine derivatives are frequently explored as kinase inhibitors (e.g., JAK2, EGFR), but the target compound’s specific activity remains uncharacterized in the reviewed literature. Comparative studies with ’s chromenone derivatives (active in oncology models) could guide future evaluations .
  • Synthetic Optimization : The target compound’s synthesis could benefit from methodologies in (high-yield coupling) or (cycloaddition diversity), though substituent compatibility requires validation.

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